4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide
Description
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide is a benzamide derivative featuring a para-substituted tert-butyl group on the aromatic ring. The molecule includes two distinct N-substituents: a sulfone-containing tetrahydrothiophene (1,1-dioxidotetrahydrothiophen-3-yl) group and a naphthalen-1-ylmethyl moiety.
Properties
Molecular Formula |
C26H29NO3S |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)benzamide |
InChI |
InChI=1S/C26H29NO3S/c1-26(2,3)22-13-11-20(12-14-22)25(28)27(23-15-16-31(29,30)18-23)17-21-9-6-8-19-7-4-5-10-24(19)21/h4-14,23H,15-18H2,1-3H3 |
InChI Key |
XSUBATUFLLSDCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Biological Activity
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and ongoing research.
Chemical Structure and Properties
The compound features several key functional groups:
- Benzamide Core : Facilitates binding to various biological targets.
- Dioxidotetrahydrothiophenyl Moiety : May enhance redox activity and interact with enzymes or receptors.
- Tert-butyl Group : Contributes to steric and electronic properties, potentially influencing reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C25H33N2O3S |
| Molecular Weight | 427.6 g/mol |
| CAS Number | [Pending] |
Mechanisms of Biological Activity
Preliminary studies suggest that this compound may exhibit the following biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could alter metabolic pathways relevant to disease processes.
- Receptor Modulation : Potential interactions with various receptors could lead to changes in cellular signaling pathways.
Case Studies and Research Findings
Research into the biological activity of this compound is still in its early stages. However, several studies have highlighted its potential:
- Anticancer Activity : In vitro studies have indicated that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. The dioxidotetrahydrothiophenyl group may play a role in inducing apoptosis in tumor cells.
- Antimicrobial Properties : Preliminary data suggest that the compound may possess antimicrobial activity against specific pathogens, possibly through inhibition of bacterial enzymes.
- Neuroprotective Effects : Some analogs have shown promise in neuroprotection, potentially by modulating oxidative stress pathways.
Ongoing Research
Current investigations are focused on:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with enzymes and receptors.
- Therapeutic Potential : Evaluating efficacy in animal models for diseases such as cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Key Structural Differences:
Impact of Substituents:
- butoxy : Introduces an ether linkage, increasing polarity and flexibility, which may favor solubility and metabolic stability .
Functional Group Variations
Comparison with 3-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide ():
This analog replaces the tert-butyl and naphthalen-1-ylmethyl groups with an amino substituent. The absence of bulky groups reduces steric hindrance, likely altering target engagement and solubility. For example:
- The simpler structure may reduce synthetic complexity but limit lipophilicity-driven bioavailability.
Broader Structural Class: Benzamide Derivatives
Benzamides are a well-studied class in drug discovery. For instance, N,N',N,N'-Tetramethyl-N-(naphthalen-1-ylmethyl)but-2-en-1-amine () shares the naphthalenylmethyl group but lacks the sulfone and benzamide moieties. This highlights the diversity in pharmacological profiles achievable through modular substitutions.
Research Implications and Limitations
While the provided evidence lacks experimental data (e.g., binding affinities, solubility measurements), structural comparisons suggest:
Target Selectivity : The tert-butyl group may confer selectivity for hydrophobic binding pockets, as seen in kinase inhibitors .
Metabolic Stability : The sulfone group (common across analogs) could resist oxidative metabolism, prolonging half-life .
Limitations :
- No direct pharmacological or crystallographic data (e.g., SHELX-refined structures, ) are available for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
